molecular formula C11H13ClFNO2 B2783545 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride CAS No. 2580231-69-0

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride

Cat. No.: B2783545
CAS No.: 2580231-69-0
M. Wt: 245.68
InChI Key: GQDWGIITPBCTTH-UHFFFAOYSA-N
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Description

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. It is known for its unique structure, which includes a fluorophenyl group attached to an azetidine ring.

Scientific Research Applications

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and azetidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride
  • 2-(3-Fluorophenyl)acetic acid

Uniqueness

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride is unique due to the specific positioning of the fluorophenyl group and the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-9-3-1-2-8(4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDWGIITPBCTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC(=O)O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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